Superior 5-HT4 Receptor Subtype Selectivity vs. Cisapride and Tegaserod
Velusetrag demonstrates >500-fold selectivity for the 5-HT4 receptor over other 5-HT receptor subtypes, including h5-HT2B and h5-HT3A [1]. This high degree of selectivity contrasts with earlier-generation agonists like cisapride and tegaserod, which were less selective and were associated with cardiovascular adverse events due to off-target activity at hERG channels and 5-HT1 receptors, respectively [2].
| Evidence Dimension | Selectivity for 5-HT4 receptor vs. other 5-HT receptor subtypes |
|---|---|
| Target Compound Data | >500-fold selective |
| Comparator Or Baseline | Cisapride and Tegaserod (non-selective) |
| Quantified Difference | Not quantifiable as a fold-difference due to different mechanisms; velusetrag's selectivity is a key differentiator. |
| Conditions | In vitro receptor binding assays vs. recombinant human 5-HT receptor subtypes. |
Why This Matters
This level of selectivity is directly linked to a lower risk of cardiovascular adverse events, a critical procurement consideration for research models and clinical development pipelines.
- [1] Smith JA, et al. The in vitro pharmacological profile of TD-5108, a selective 5-HT4 receptor agonist with high intrinsic activity. Naunyn Schmiedebergs Arch Pharmacol. 2008;378(1):125-137. View Source
- [2] Tack J, et al. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. Aliment Pharmacol Ther. 2012;35(7):745-767. View Source
